molecular formula C16H18BN3O2 B1404215 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile CAS No. 546142-08-9

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1404215
M. Wt: 295.1 g/mol
InChI Key: APMKAYJGHHCBBR-UHFFFAOYSA-N
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Description

The compound is a light yellow to orange or light tan crystalline powder . It is used to prepare arylparacyclophanes via Suzuki aryl cross-coupling of bromoparacyclophane with arylboronic acid and arylboronates .


Synthesis Analysis

The compound can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be synthesized through hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 404.31 . It is soluble in acetone and has a melting point of 102.0 to 106.0 °C .

Scientific Research Applications

1. Synthesis and Characterization

  • Research conducted by Liao et al. (2022) focused on the synthesis and characterization of compounds related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, utilizing methods such as FT-IR, NMR, and MS spectroscopies, along with X-ray diffraction. Density Functional Theory (DFT) was employed to calculate the molecular structure, ensuring consistency with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022).

2. Crystal Structure and Vibrational Properties

  • A study by Wu et al. (2021) synthesized derivatives of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile and conducted extensive spectroscopy and X-ray diffraction analyses. The research included DFT and TD-DFT calculations to analyze the molecular structure, electrostatic potential, and vibrational properties of the compounds (Wu, Chen, Chen, & Zhou, 2021).

3. Organic Intermediate in Synthesis

  • Yang et al. (2021) described the use of a similar compound as an organic intermediate, highlighting its utility in nucleophilic substitution reactions. The research combined spectroscopic methods, single-crystal X-ray diffraction, and DFT to study the molecular structure and electronic properties (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

4. Use in Boronate Ester Fluorescence Probes

  • Lampard et al. (2018) explored the synthesis of boronate ester fluorescence probes, including derivatives of 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile, for detecting hydrogen peroxide. This demonstrates the compound's potential in developing sensitive and selective chemical sensors (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

5. Role in Medicinal Chemistry

  • Bharathi and Santhi (2020) synthesized pyrazole derivatives related to 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile and evaluated their anti-inflammatory activities. Molecular docking studies were performed to understand their interaction with human peroxiredoxin 5 and tyrosine kinase receptor, highlighting the compound's relevance in drug discovery (Bharathi & Santhi, 2020).

Safety And Hazards

The compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)13-10-19-20(11-13)14-7-5-6-12(8-14)9-18/h5-8,10-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMKAYJGHHCBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

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